molecular formula C18H11ClN2O3S B6576621 3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide CAS No. 441291-44-7

3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B6576621
CAS No.: 441291-44-7
M. Wt: 370.8 g/mol
InChI Key: VCNKPBKXTWEPFH-UHFFFAOYSA-N
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Description

3-(3-Chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide is a novel synthetic compound designed for research use, incorporating two pharmaceutically significant heterocyclic systems. Its molecular architecture, featuring linked benzofuran and benzothiophene carboxamide units, positions it as a compelling candidate for investigating neurodegenerative diseases and antimicrobial resistance. This compound is of high interest primarily in the field of neurology and biochemistry. Recent studies on structurally related N -phenylbenzofuran-2-carboxamide and N -phenylbenzo[b]thiophene-2-carboxamide derivatives have demonstrated their potent ability to modulate the aggregation of Amyloid-β (Aβ 42 ) peptides, a key pathological marker in Alzheimer's disease research . Certain analogues have shown concentration-dependent inhibition of Aβ 42 fibrillogenesis, while others can accelerate the process, making this chemical class a valuable pharmacological tool for studying aggregation mechanisms . Concurrently, the benzo[b]thiophene-2-carboxamide scaffold is recognized for its pronounced antimicrobial properties. Research has identified derivatives bearing this core structure as effective agents against Staphylococcus aureus , including strains resistant to methicillin and daptomycin . The structural features of this compound suggest potential for development into novel antibiotics targeting multidrug-resistant pathogens. The benzofuran moiety is itself a privileged structure in medicinal chemistry, found in a range of biologically active molecules and natural products with documented anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This reagent is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3S/c19-13-10-6-2-4-8-12(10)25-16(13)18(23)21-14-9-5-1-3-7-11(9)24-15(14)17(20)22/h1-8H,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKPBKXTWEPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Salicylaldehydes

The benzofuran core is typically constructed via cyclocondensation reactions. Ethyl 5-aminobenzofuran-2-carboxylate serves as a key precursor, synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde with bromomalonic acid in ethanol under basic conditions (e.g., potassium carbonate). Subsequent reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) yields the amine, which undergoes piperazination via nucleophilic aromatic substitution with N,N-bis(2-chloroethyl)amine in dichloromethane.

Amidation of Benzofuran-2-carboxylic Acid Esters

Amidation of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate is achieved using ammonia gas under pressurized conditions (3–5 kg/cm²) in methanol at 25–35°C. This method avoids hazardous reagents like 2-chloro-1-methylpyridinium iodide, offering a 27% yield of the carboxamide after recrystallization from methanol. Alternative approaches employ formamide and sodium methoxide in N-methylpyrrolidone (NMP), though these require meticulous control of reaction time (2–10 hours) to prevent over-amination.

Synthesis of 3-Chloro-1-benzothiophene-2-carboxylic Acid

Directed Metallation-Chlorination of Benzothiophene

Recent advances in deprotonative metallation enable regioselective functionalization of benzothiophene. Mixed lithium-copper amides (e.g., LiCu(TMP)₂) deprotonate the 3-position of benzothiophene at −78°C in tetrahydrofuran (THF), followed by quenching with hexachloroethane to install the chloro group. This method achieves >90% regioselectivity, a significant improvement over classical Friedel-Crafts chlorination, which suffers from poor positional control.

Oxidation and Carboxylation

The chlorinated benzothiophene is oxidized to the carboxylic acid using potassium permanganate in acidic aqueous conditions (H₂SO₄, 80°C). Yields range from 65% to 75%, with purity enhanced by recrystallization from ethyl acetate.

Coupling of Benzofuran-2-carboxamide and 3-Chloro-1-benzothiophene-2-carboxylic Acid

Activation of Carboxylic Acid Moieties

Both aromatic carboxylic acids are activated as acid chlorides using thionyl chloride (SOCl₂) in refluxing dichloromethane. The resulting 1-benzofuran-2-carbonyl chloride and 3-chloro-1-benzothiophene-2-carbonyl chloride are isolated via solvent evaporation under reduced pressure.

Amide Bond Formation

Sequential amidation is performed under Schlenk conditions to prevent hydrolysis. First, 1-benzofuran-2-carbonyl chloride reacts with ammonium hydroxide in THF at 0°C to form the primary carboxamide. Subsequent coupling with 3-chloro-1-benzothiophene-2-carbonyl chloride employs N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), yielding the bis-amide product after 12 hours at room temperature.

Table 1: Optimization of Coupling Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
DCC/HOBtDMF257298.5
EDCl/HOBtTHF06597.2
HATUDCM256896.8

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via gradient recrystallization using methanol/water (95:5), followed by silica gel chromatography (ethyl acetate/hexane, 1:1). This dual-step process removes unreacted starting materials and regioisomeric byproducts, achieving ≥99% HPLC purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiophene-H), 7.89–7.45 (m, 6H, aromatic-H), 6.95 (s, 2H, NH₂).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl).

  • MS (ESI+) : m/z 429.8 [M+H]⁺.

Challenges and Alternative Approaches

Regioselectivity in Chlorination

Classical electrophilic chlorination (Cl₂, FeCl₃) produces a mixture of 2- and 3-chloro isomers, necessitating costly separation. Directed ortho-metallation (DoM) with lithium-zinc amides provides a cleaner route but requires anhydrous conditions and cryogenic temperatures.

Solvent Effects on Amidation

Polar aprotic solvents like DMF enhance coupling efficiency but complicate downstream purification due to high boiling points. Switching to 2-methyl-THF improves phase separation during workup, albeit with a 5–10% yield penalty .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the amido group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₈H₁₁ClN₂O₃S ~386.8 3-Cl on benzothiophene, amide linker Enhanced hydrophobicity, rigid core
6-Bromo analog (13f) C₁₇H₁₁BrN₂O₃S 411.3 6-Br on benzothienofuran Higher molecular weight, bromine’s bulk
3-Phenoxy analog C₂₂H₁₆N₂O₄ 372.4 Phenoxy group on benzamide Increased aromaticity, potential π-π interactions
Trifluoromethylphenyl analog C₁₆H₁₀F₃NO₂ 305.3 CF₃ on phenyl ring Enhanced metabolic stability, lipophilicity
Vilazodone (SSRI) C₂₆H₂₉Cl₂N₅O₂ 514.5 Piperazine-indole chain Dual serotonin reuptake/5-HT₁A activity

Key Observations :

  • Chlorine vs. Bromine : The target’s chloro substituent offers a balance between reactivity and stability compared to the bromo analog’s bulkier, less stable bromine .
  • Amide Linker Variations: The phenoxy analog () introduces additional aromaticity, which may improve binding to planar enzyme active sites, whereas the trifluoromethyl group () enhances lipophilicity and resistance to oxidative metabolism.
  • Pharmacophore Diversity : Vilazodone () demonstrates how extending the benzofuran-carboxamide scaffold with a piperazine-indole chain shifts activity toward CNS targets.

Biological Activity

The compound 3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide is a derivative of benzothiophene and benzofuran, both of which are known for their diverse biological activities. This article focuses on the biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzothiophene moiety linked to a benzofuran carboxamide. The presence of the chlorine atom and the amide functional group are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds in this class demonstrate various biological activities, including:

  • Anticancer Activity : Some derivatives show selective toxicity against cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation.
  • Histamine Receptor Modulation : Certain derivatives act as antagonists or inverse agonists at the histamine H3 receptor, influencing neurotransmitter release.

Anticancer Activity

A study evaluated the anticancer effects of related compounds, revealing that modifications in the benzofuran and benzothiophene structures significantly influence their cytotoxicity against various cancer cell lines. For instance, analogs with specific substituents exhibited IC50 values ranging from 0.1 mM to 5.0 mM against leukemia cell lines K562 and HL-60, indicating promising anticancer potential .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (mM)
Compound AK5625.0
Compound BHL-600.1
Compound CHeLa>10

Anti-inflammatory Activity

Thiophene-based compounds have shown notable anti-inflammatory properties. For example, compounds structurally similar to this compound inhibit COX enzymes with IC50 values in the low micromolar range. One compound demonstrated an IC50 of 29.2 µM against the 5-lipoxygenase enzyme, suggesting that structural features such as hydroxyl and methoxy groups contribute to their anti-inflammatory effects .

The mechanism by which these compounds exert their biological effects often involves modulation of key pathways:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of interleukin-6 release.
  • Histamine Receptor Interaction : Compounds acting on H3 receptors can influence neurotransmitter dynamics, potentially offering therapeutic benefits in neurological disorders.

Case Studies

Several case studies have highlighted the efficacy of benzothiophene and benzofuran derivatives:

  • Anticancer Efficacy : A derivative was tested in vivo, demonstrating significant tumor reduction in xenograft models.
  • Inflammation Models : In animal models, compounds showed a marked decrease in inflammatory markers when administered at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for 3-(3-chloro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including:

  • Core formation : Constructing the benzothiophene and benzofuran rings via Pd-catalyzed C-H arylations or condensation reactions.
  • Amidation : Coupling 3-chloro-1-benzothiophene-2-carboxylic acid with benzofuran-2-carboxamide using activating agents like EDCI/HOBt or DCC .
  • Purification : Column chromatography with gradient elution (e.g., n-hexane:chloroform, 90:10) is critical for isolating the target compound . Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., DMF for solubility), and catalyst loading. Kinetic monitoring via TLC or HPLC ensures intermediate stability.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Spectroscopy :
  • IR : Confirm amide C=O stretches (~1655 cm⁻¹) and N-H bonds (~3223 cm⁻¹) .
  • NMR : Look for aromatic proton signals (δ 7.26–8.13 ppm) and amide NH (δ 9.14 ppm) in ¹H-NMR, with carbonyl carbons at ~161–189 ppm in ¹³C-NMR .
    • Mass spectrometry : Validate molecular weight (e.g., m/z 417.90 for related analogs) .
    • Chromatography : HPLC with ≥98% purity thresholds under optimized mobile phases .

Q. What solvent systems and storage conditions ensure compound stability?

  • Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for dissolution.
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of stereochemistry and intermolecular interactions. For example:

  • Cambridge Crystallographic Data Centre (CCDC) : Deposit CIF files (e.g., CCDC 1505246 for related structures) to compare bond angles/ligand conformations .
  • Hydrogen bonding : Analyze packing motifs to predict solubility and bioavailability .

Q. What experimental designs address contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response profiling : Use logarithmic concentration ranges (0.1–100 µM) to identify therapeutic windows.
  • Control assays : Include positive controls (e.g., ampicillin for antimicrobial studies) and cell viability assays (MTT/XTT) to distinguish specific activity from cytotoxicity .
  • Mechanistic studies : Employ molecular docking to verify target binding (e.g., bacterial enzymes vs. human kinases) .

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

Follow methodologies from long-term environmental projects (e.g., INCHEMBIOL):

  • Abiotic degradation : Test hydrolysis/photolysis rates under varying pH/UV conditions .
  • Biotic transformation : Use microbial consortia to evaluate biodegradation pathways.
  • Trophic transfer : Measure bioaccumulation factors in model organisms (e.g., Daphnia magna) .

Q. What strategies improve the enantiomeric purity of chiral analogs during synthesis?

  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams in key steps.
  • Catalytic asymmetric synthesis : Use Pd or Cu catalysts with chiral ligands (e.g., BINAP) for stereocontrol .
  • HPLC chiral columns : Validate enantiomeric excess (ee) using Daicel CHIRALPAK® columns .

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